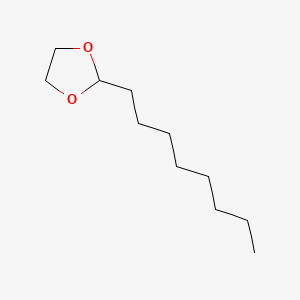

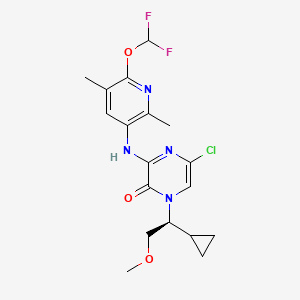

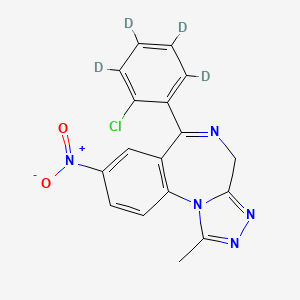

![molecular formula C45H78NO8P B11941426 2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)

2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

180-226 PE, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a phospholipid compound that plays a significant role in biological membranes. It is composed of a stearoyl chain (18:0) and a docosahexaenoyl chain (22:6) attached to a glycerophosphoethanolamine backbone. This compound is known for its involvement in various cellular processes, including membrane fluidity and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18:0-22:6 PE involves the esterification of stearic acid and docosahexaenoic acid with glycerophosphoethanolamine. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an organic solvent like chloroform. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of 18:0-22:6 PE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as column chromatography, to obtain the desired product. The production is carried out in controlled environments to ensure the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 18:0-22:6 PE can undergo oxidation reactions, particularly at the docosahexaenoyl chain, due to its multiple double bonds. Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: The compound can be reduced using reducing agents like sodium borohydride, targeting the carbonyl groups in the glycerophosphoethanolamine backbone.

Substitution: Substitution reactions can occur at the phosphate group, where nucleophiles such as amines can replace the ethanolamine moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen; conditions: ambient temperature, presence of a catalyst.

Reduction: Sodium borohydride; conditions: room temperature, inert atmosphere.

Substitution: Amines; conditions: mild heating, presence of a base.

Major Products Formed:

Oxidation: Hydroperoxides, epoxides.

Reduction: Alcohols, alkanes.

Substitution: Phosphoamine derivatives.

Scientific Research Applications

Chemistry: 18:0-22:6 PE is used in the study of lipid membrane organization and dynamics. It serves as a model compound to understand the behavior of phospholipids in biological membranes .

Biology: In biological research, 18:0-22:6 PE is utilized to investigate the role of phospholipids in cellular processes such as membrane fluidity, signaling, and vesicle formation. It is also used in the preparation of liposomes for drug delivery studies .

Medicine: The compound has potential therapeutic applications due to its anti-angiogenic properties. It has been shown to inhibit the proliferation and migration of endothelial cells, making it a candidate for anti-cancer research .

Industry: In the industrial sector, 18:0-22:6 PE is used in the formulation of cosmetics and skincare products due to its moisturizing and skin barrier-enhancing properties .

Mechanism of Action

The mechanism of action of 18:0-22:6 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. The docosahexaenoyl chain, with its multiple double bonds, imparts flexibility to the membrane, facilitating various cellular processes. Additionally, 18:0-22:6 PE can activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to anti-angiogenic effects by modulating the VEGFR2/Ras/ERK pathway .

Comparison with Similar Compounds

180-226 PC (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine): Similar in structure but with a choline head group instead of ethanolamine.

180-226 PS (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phospho-L-serine): Contains a serine head group, used in studies of membrane vesiculation.

180-226 PG (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoglycerol): Features a glycerol head group, involved in lipid metabolism studies.

Uniqueness: 18:0-22:6 PE is unique due to its ethanolamine head group, which imparts specific biochemical properties, such as enhanced membrane curvature and signaling capabilities. Its ability to activate PPARγ and exert anti-angiogenic effects further distinguishes it from other similar compounds .

Properties

Molecular Formula |

C45H78NO8P |

|---|---|

Molecular Weight |

792.1 g/mol |

IUPAC Name |

2-azaniumylethyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate |

InChI |

InChI=1S/C45H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-42,46H2,1-2H3,(H,49,50)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t43-/m1/s1 |

InChI Key |

XYYHNDVKALDFHQ-OXHZBIAZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.